2,6-Di-tert-butylaniline

Catalog No.
S1839028
CAS No.
2909-83-3
M.F
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butylaniline

CAS Number

2909-83-3

Product Name

2,6-Di-tert-butylaniline

IUPAC Name

2,6-ditert-butylaniline

InChI

InChI=1S/C14H23N/c1-13(2,3)10-8-7-9-11(12(10)15)14(4,5)6/h7-9H,15H2,1-6H3

SMILES

CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)N

Synonyms

2,6-ditert-butylphenylamine; 2,6-di-tert-butyl-aniline; 2,6-Di-tert.-butyl-anilin; 2,6-di-t-butylaniline; 2,6-Di-tert-butyl-anilin; 2,6-bis(1,1-dimethylethyl)aniline
  • Sterically Hindered Aniline Derivatives

    2,6-DTBA belongs to the class of di-tert-butylated aniline derivatives. The bulky tert-butyl groups on positions 2 and 6 create significant steric hindrance around the amine group. This steric hindrance can be a desirable feature in certain research applications, such as studies on reaction mechanisms or catalyst design, where controlling the reactivity or orientation of the amine group is crucial [].

  • Modulating Material Properties

    The combination of an aromatic ring, an amine group, and bulky tert-butyl groups in 2,6-DTBA can influence the physical and chemical properties of materials it's incorporated into. Researchers might explore 2,6-DTBA for applications in material science, such as designing new polymers or modifying the properties of existing ones [].

  • Organic Synthesis

    Due to the presence of the amine group, 2,6-DTBA could potentially serve as a reactant or intermediate in various organic synthesis processes. Its steric properties might be advantageous in reactions where controlled reactivity or regioselectivity is desired. However, more research is needed to explore its specific reactivity profile in this context [].

2,6-Di-tert-butylaniline is an organic compound characterized by two tert-butyl groups attached to the 2 and 6 positions of an aniline (benzeneamine) ring. Its molecular formula is C₁₄H₂₃N, and it is known for its significant steric hindrance and unique electronic properties, which make it a valuable intermediate in organic synthesis and various industrial applications .

  • Oxidation: This compound can be oxidized to produce quinones or nitroso derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide in acidic conditions.
  • Reduction: It can be reduced to form corresponding amine derivatives using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Electrophilic aromatic substitution can introduce different substituents onto the benzene ring, utilizing reagents like bromine or nitric acid under controlled conditions.

Major Products

  • Oxidation: Quinones, nitroso derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Halogenated or nitrated derivatives.

The biological activity of 2,6-Di-tert-butylaniline is notable due to its interaction with various molecular targets, such as enzymes and receptors. The steric hindrance from the tert-butyl groups affects its binding affinity and specificity, leading to potential applications in enzyme inhibition studies and protein-ligand interactions. This compound may influence specific biochemical pathways depending on its interactions.

Synthetic Routes

2,6-Di-tert-butylaniline can be synthesized through the alkylation of aniline with tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in inert solvents such as toluene or xylene.

Industrial Production

In industrial settings, catalysts such as phosphotungstic acid or HZSM-5 may be employed to enhance yield and selectivity during synthesis. This method not only improves the efficiency of the reaction but also reduces production costs.

2,6-Di-tert-butylaniline has diverse applications across various fields:

  • Chemistry: Serves as a precursor in synthesizing various organic compounds, particularly in benzyne chemistry.
  • Biology: Utilized in enzyme inhibition studies and protein-ligand interaction research.
  • Medicine: Acts as an intermediate in pharmaceutical and agrochemical synthesis.
  • Industry: Employed in producing dyes, pigments, and polymers .

Research indicates that 2,6-Di-tert-butylaniline interacts with several biological targets due to its structural properties. The steric hindrance from the tert-butyl groups plays a crucial role in modulating these interactions, making it a subject of interest for studies involving enzyme inhibition and receptor binding dynamics.

Several compounds share structural similarities with 2,6-Di-tert-butylaniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,5-Di-tert-butylanilineTwo tert-butyl groups at positions 2 and 5Different steric effects affecting reactivity
2,4,6-Tri-tert-butylanilineThree tert-butyl groups at positions 2, 4, and 6Increased steric hindrance compared to 2,6-Di-tert-butylaniline
2-tert-butylanilineOne tert-butyl group at position 2Less steric hindrance than 2,6-Di-tert-butylaniline
4-tert-butylanilineOne tert-butyl group at position 4Variation in electronic effects on reactivity

Uniqueness

The unique positioning of the tert-butyl groups in 2,6-Di-tert-butylaniline imparts distinct steric and electronic properties that differentiate it from its analogs. This specific arrangement makes it particularly suitable for certain reactions and applications that may not be achievable with its similar counterparts .

Aniline Core Structure

2,6-Di-tert-butylaniline is built upon the fundamental aniline backbone, which consists of a benzene ring directly bonded to an amino group (NH₂) [1]. The molecular formula of this compound is C₁₄H₂₃N, with a molecular weight of 205.339 grams per mole [1] [6]. The aniline core structure provides the basic aromatic framework that defines the electronic and chemical properties of the molecule .

The benzene ring in the aniline core exhibits characteristic aromatic stability through delocalized π-electron system [31]. The amino group at position 1 of the benzene ring serves as an electron-donating substituent through resonance effects, contributing to the overall electronic density distribution within the aromatic system [26] [31]. This electron donation from the nitrogen lone pair into the aromatic π-system is a defining characteristic of aniline derivatives [32].

Positions and Influence of tert-Butyl Groups

The two tert-butyl groups in 2,6-di-tert-butylaniline are positioned at the 2 and 6 carbon atoms of the benzene ring, creating a symmetric arrangement around the amino group [1] . Each tert-butyl group has the structure (CH₃)₃C-, which introduces significant steric bulk to the molecule . The systematic name for this compound is 2,6-bis(1,1-dimethylethyl)benzenamine, reflecting the precise positioning of these bulky substituents [1].

The strategic placement of tert-butyl groups at the ortho positions (2 and 6) relative to the amino group creates a sterically hindered environment around the nitrogen atom . This positioning is crucial for the compound's unique properties, as it provides steric protection to the amino group while maintaining the aromatic character of the benzene ring [33]. The tert-butyl groups are known to be strongly electron-donating through inductive effects [31].

Steric and Electronic Effects

The presence of two bulky tert-butyl groups at the ortho positions creates significant steric hindrance around the amino group . This steric crowding affects the molecule's ability to undergo certain chemical reactions and influences its binding interactions with other molecules [24]. The steric hindrance is particularly pronounced due to the three-dimensional nature of the tert-butyl groups, which project outward from the plane of the benzene ring [11].

From an electronic perspective, the tert-butyl groups exert strong electron-donating inductive effects [31]. These groups increase the electron density on the benzene ring through sigma-bond polarization, making the aromatic system more electron-rich [19]. However, the steric bulk of these groups can interfere with the conjugation between the amino group and the benzene ring, potentially reducing the extent of resonance stabilization compared to unsubstituted aniline [24] [32].

The combination of steric and electronic effects in 2,6-di-tert-butylaniline results in altered reactivity patterns compared to simple aniline . The electron-donating nature of the tert-butyl groups increases the basicity of the amino group, while the steric hindrance affects the accessibility of the nitrogen atom for protonation or other interactions [24] [27].

Physicochemical Properties

Physical State and Appearance

2,6-Di-tert-butylaniline typically exists as a solid under standard laboratory conditions [18]. The physical appearance of the compound has been described in various sources, with some indicating it may appear as crystals or a crystalline solid [18]. The compound's physical state is influenced by its molecular structure, particularly the bulky tert-butyl substituents that affect intermolecular packing and crystallization behavior [3].

PropertyValueReference
Physical StateSolid [18]
AppearanceCrystalline [18]
Molecular FormulaC₁₄H₂₃N [1] [6]
Molecular Weight205.339 g/mol [1] [6]

Melting and Boiling Points

While specific melting and boiling point data for 2,6-di-tert-butylaniline are limited in the available literature, comparisons can be made with related compounds [3] [6]. The 2,5-di-tert-butylaniline isomer has a reported melting point range of 103-106°C, which provides insight into the thermal behavior of similar structures [3]. The bulky tert-butyl groups significantly influence the melting point by affecting intermolecular interactions and crystal packing efficiency [20].

The boiling point of 2,6-di-tert-butylaniline is expected to be elevated compared to unsubstituted aniline due to the increased molecular weight and van der Waals interactions from the tert-butyl groups [13]. Related tert-butylaniline derivatives show boiling points significantly higher than the parent aniline compound [13].

Solubility Profile

The solubility characteristics of 2,6-di-tert-butylaniline are primarily determined by its hydrophobic tert-butyl substituents and the polar amino group [1] [6]. The compound exhibits a LogP value of 4.445, indicating high lipophilicity and poor water solubility [1] [6]. This high LogP value suggests that the compound is highly hydrophobic and likely to partition preferentially into organic phases [6].

The polar surface area (PSA) of 2,6-di-tert-butylaniline is 26.02 Ų, which is relatively small considering the presence of the amino group [1] [6]. This low PSA value, combined with the high LogP, indicates limited water solubility and good solubility in non-polar organic solvents . The compound is expected to dissolve readily in organic solvents such as chloroform, toluene, and dichloromethane .

Solubility ParameterValueReference
LogP4.445 [1] [6]
Polar Surface Area26.02 Ų [1] [6]
Water SolubilityPoor [1]
Organic Solvent SolubilityGood

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopic Characteristics

The Nuclear Magnetic Resonance spectroscopic properties of 2,6-di-tert-butylaniline reflect its unique structural features [5] [22]. In ¹H Nuclear Magnetic Resonance spectroscopy, the tert-butyl groups appear as characteristic singlets due to the equivalent methyl groups within each tert-butyl substituent [5] [22]. The chemical shift values for tert-butyl groups typically appear in the aliphatic region around 1.3-1.5 parts per million [22] [28].

The aromatic protons on the benzene ring exhibit chemical shifts characteristic of electron-rich aromatic systems due to the electron-donating effects of both the amino group and the tert-butyl substituents [26] [27]. The symmetry of the molecule results in simplified spectra with fewer distinct aromatic signals than would be observed for unsymmetrically substituted derivatives [5].

In ¹³C Nuclear Magnetic Resonance spectroscopy, the tert-butyl carbons show characteristic patterns [22] [28]. The quaternary carbon of each tert-butyl group appears as a separate signal from the methyl carbons, providing diagnostic information about the substitution pattern [28]. The aromatic carbons display chemical shifts influenced by the electron-donating nature of the substituents [22] [26].

Nuclear Magnetic Resonance ParameterTypical RangeReference
Tert-butyl ¹H Chemical Shift1.3-1.5 ppm [22] [28]
Aromatic ¹H Chemical Shift6.5-7.5 ppm [26] [27]
Tert-butyl ¹³C Chemical Shift29-35 ppm [22] [28]
Aromatic ¹³C Chemical Shift110-150 ppm [22] [26]

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2,6-di-tert-butylaniline provides characteristic fragmentation patterns that reflect the molecular structure [21] [25]. The molecular ion peak appears at mass-to-charge ratio 205, corresponding to the molecular weight of the compound [1] [21]. The exact mass is 205.183 atomic mass units [1] [6].

Common fragmentation patterns in mass spectrometry involve the loss of tert-butyl groups or portions thereof [21] [25]. The loss of a methyl radical (mass 15) from the tert-butyl groups is a typical fragmentation pathway for tert-butyl-containing compounds [21]. Sequential losses of methyl groups can lead to characteristic fragment ions that help confirm the structure [25].

The base peak in the mass spectrum may correspond to fragments resulting from the cleavage of carbon-carbon bonds within the tert-butyl groups [21] [25]. The aniline core structure contributes to the stability of certain fragment ions, particularly those retaining the aromatic ring system [25].

Mass Spectrometry ParameterValue/DescriptionReference
Molecular Ion (M⁺)205 m/z [1] [21]
Exact Mass205.183 amu [1] [6]
Common Fragment Loss15 m/z (CH₃) [21] [25]
Base PeakVariable [21] [25]

Infrared Spectroscopy Features

Infrared spectroscopy of 2,6-di-tert-butylaniline reveals characteristic absorption bands that correspond to specific functional groups within the molecule [4] [10]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region around 3300-3500 cm⁻¹ [29] [30]. These stretching frequencies may be slightly shifted compared to unsubstituted aniline due to the electronic effects of the tert-butyl substituents [29].

The tert-butyl groups contribute characteristic carbon-hydrogen stretching vibrations in the aliphatic region around 2800-3000 cm⁻¹ [9] [10]. The symmetric and asymmetric stretching modes of the methyl groups within the tert-butyl substituents produce multiple absorption bands in this region [9] [10]. Additionally, carbon-hydrogen bending vibrations appear at lower frequencies around 1350-1470 cm⁻¹ [9] [10].

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region around 1400-1600 cm⁻¹ [4] [10]. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands [31]. The presence of the amino group and tert-butyl substituents affects the aromatic carbon-carbon bond strengths through electronic effects [31].

Infrared Spectroscopy BandFrequency Range (cm⁻¹)AssignmentReference
Nitrogen-Hydrogen Stretch3300-3500NH₂ stretching [29] [30]
Carbon-Hydrogen Stretch2800-3000Aliphatic CH [9] [10]
Carbon-Hydrogen Bend1350-1470CH₃ bending [9] [10]
Aromatic Carbon-Carbon1400-1600Aromatic CC [4] [10]

Ultraviolet-Visible Spectroscopy Profile

The ultraviolet-visible spectroscopy profile of 2,6-di-tert-butylaniline is characterized by electronic transitions within the aromatic system [19] [34]. The compound exhibits absorption bands typical of substituted aniline derivatives, with the primary absorption occurring due to π to π* transitions [34] [36]. The electron-donating nature of both the amino group and the tert-butyl substituents influences the position and intensity of these absorption bands [31] [34].

The steric effects of the ortho-positioned tert-butyl groups can impact the conjugation between the amino group and the benzene ring [19] [24]. This steric hindrance may result in absorption characteristics that differ from those of less sterically hindered aniline derivatives [34]. The extent of conjugation between the nitrogen lone pair and the aromatic π-system affects the wavelength of maximum absorption [36].

Compared to unsubstituted aniline, which absorbs around 280 nanometers, the absorption profile of 2,6-di-tert-butylaniline may be shifted due to the combined electronic and steric effects of the tert-butyl substituents [34]. The electron-donating nature of these groups typically causes bathochromic (red) shifts in the absorption spectrum [31] [36].

Ultraviolet-Visible ParameterTypical Value/RangeEffectReference
π to π* Transition250-300 nmPrimary absorption [34] [36]
Bathochromic ShiftVariableElectron donation [31] [36]
Conjugation EffectReducedSteric hindrance [19] [24]
Absorption IntensityModerateSubstitution effects [31] [34]

Laboratory-Scale Synthesis Routes

Alkylation of Aniline with tert-Butyl Chloride

The direct alkylation of aniline with tert-butyl chloride represents the most straightforward approach to synthesizing 2,6-di-tert-butylaniline [2]. This method employs the electrophilic aromatic substitution mechanism, where tert-butyl chloride serves as the alkylating agent. The reaction typically proceeds through a Friedel-Crafts alkylation pathway, utilizing strong bases such as sodium hydride or potassium tert-butoxide as deprotonating agents [3].

The synthesis involves treating aniline with tert-butyl chloride in the presence of a strong base in an inert solvent system. Common solvents include toluene, xylene, or tetrahydrofuran, which provide the necessary aprotic environment for the reaction to proceed efficiently [3]. The reaction mechanism involves initial deprotonation of aniline by the base, followed by nucleophilic attack on the tert-butyl chloride, leading to the formation of the desired di-alkylated product.

The use of tert-butyl chloride as an alkylating agent is particularly advantageous due to the stability of the tert-butyl carbocation intermediate, which facilitates the substitution reaction [2] [4]. The large steric bulk of the tert-butyl groups directs the alkylation to the ortho positions relative to the amino group, resulting in high regioselectivity for the 2,6-substitution pattern .

Reaction Conditions and Parameters

Laboratory-scale synthesis of 2,6-di-tert-butylaniline requires careful optimization of reaction parameters to achieve maximum yield and selectivity. Temperature control is critical, with optimal reaction temperatures typically ranging from 110°C to 140°C [3]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to side reactions and decomposition of the product.

The molar ratio of reactants significantly influences the reaction outcome. A typical stoichiometry employs 1 mole of aniline with 2.1-2.5 moles of tert-butyl chloride to ensure complete dialkylation [3]. The base loading generally requires 2.5-3.0 equivalents relative to aniline to account for the neutralization of hydrogen chloride formed during the reaction.

Reaction time optimization studies indicate that completion typically occurs within 4-8 hours under reflux conditions [3]. Extended reaction times may lead to over-alkylation or rearrangement products, while insufficient reaction time results in incomplete conversion and formation of mono-alkylated intermediates.

Solvent selection plays a crucial role in reaction efficiency. Toluene and methyl ethyl ketone have been identified as optimal solvents, providing good solubility for reactants while maintaining chemical inertness [3]. The solvent-to-substrate ratio typically ranges from 6:1 to 10:1 by volume to ensure adequate heat dissipation and mixing efficiency.

Optimization Strategies

Several optimization strategies have been developed to enhance the efficiency of 2,6-di-tert-butylaniline synthesis. Temperature programming involves initial heating to 45-65°C for substrate dissolution, followed by gradual increase to the optimal reaction temperature [3]. This approach minimizes thermal shock and promotes uniform reaction progression.

Catalyst modification strategies include the use of phase-transfer catalysts to improve mass transfer between phases [5]. Tetraalkylammonium salts have shown particular efficacy in enhancing reaction rates while maintaining selectivity [5]. The addition of crown ethers or cryptands can further improve the solubility of ionic intermediates, leading to enhanced reaction kinetics.

Microwave-assisted synthesis represents an emerging optimization approach, offering rapid heating and improved energy efficiency [6]. Preliminary studies indicate that microwave irradiation can reduce reaction times from hours to minutes while maintaining comparable yields [6].

Continuous flow synthesis methodologies have been investigated for improved process control and scalability [7]. Flow reactors enable precise temperature and residence time control, leading to improved yield consistency and reduced side product formation [7].

Yield Enhancement Techniques

Yield enhancement in 2,6-di-tert-butylaniline synthesis can be achieved through several complementary approaches. Substrate purification prior to reaction is essential, as trace impurities can act as catalyst poisons or lead to competing side reactions [3]. Distillation or recrystallization of aniline to remove water and other impurities typically results in 5-10% yield improvements.

The use of excess alkylating agent has proven effective in driving the reaction to completion. Studies indicate that employing 1.5-2.0 molar equivalents of tert-butyl chloride relative to the stoichiometric requirement can increase yields from 65% to 85% [3]. However, this approach must be balanced against increased raw material costs and waste generation.

Post-reaction treatment optimization includes careful control of quenching procedures to minimize product losses. Sequential washing with dilute hydrochloric acid followed by sodium hydroxide solution effectively removes catalyst residues while preserving the product [3]. The use of saturated sodium chloride solutions during extraction can minimize product solubility losses in the aqueous phase.

Advanced purification techniques such as column chromatography or preparative high-performance liquid chromatography can achieve product purities exceeding 98%, though these methods are generally reserved for research applications due to cost considerations [8].

Industrial Production Methods

Catalytic Approaches

Industrial production of 2,6-di-tert-butylaniline relies heavily on heterogeneous catalytic processes that offer advantages in terms of catalyst recovery, process control, and environmental compliance. Solid acid catalysts, particularly supported heteropolyacids, have emerged as the preferred choice for large-scale production [9] [10].

Zeolite-based catalysts, specifically HZSM-5 modified with various metal species, demonstrate exceptional activity and selectivity for aniline alkylation reactions [11] [12]. The microporous structure of HZSM-5 provides shape selectivity that favors the formation of the desired 2,6-disubstituted product while minimizing the formation of other isomers [12].

Metal-loaded catalysts, particularly those containing aluminum, iron, or zinc species, exhibit enhanced catalytic activity compared to their unmodified counterparts [13] [14]. The metal sites provide Lewis acid functionality that activates the alkylating agent, while the zeolite framework provides Bronsted acid sites for proton transfers [14].

Supported phosphotungstic acid catalysts have demonstrated particular promise for industrial applications due to their high thermal stability and resistance to deactivation [9] [10]. These catalysts can operate continuously for extended periods without significant loss of activity, making them economically attractive for large-scale production.

Phosphotungstic Acid (DTP)/HZSM-5 Catalysis

The combination of phosphotungstic acid with HZSM-5 zeolite represents one of the most effective catalytic systems for industrial 2,6-di-tert-butylaniline production [9]. This bifunctional catalyst system combines the strong acidity of phosphotungstic acid with the shape selectivity of the zeolite framework.

Catalyst preparation involves impregnating HZSM-5 with aqueous phosphotungstic acid solutions, followed by careful drying and calcination procedures [9]. The optimal loading of phosphotungstic acid is typically 20-30% by weight, providing sufficient acid sites while maintaining the structural integrity of the zeolite [9].

The catalytic mechanism involves initial activation of the alkylating agent on phosphotungstic acid sites, followed by electrophilic attack on the aniline molecule within the zeolite pores [9]. The confined environment of the zeolite pores promotes the formation of the desired 2,6-substitution pattern while suppressing competing reactions.

Operational studies indicate that this catalytic system can achieve aniline conversions of 70-85% with selectivities toward 2,6-di-tert-butylaniline exceeding 80% [9]. The catalyst demonstrates excellent stability, maintaining activity for over 1000 hours of continuous operation without significant deactivation [9].

Regeneration procedures for spent catalysts involve treatment with dilute nitric acid followed by calcination in air [9]. This process removes organic deposits and restores catalyst activity to near-original levels, enabling multiple catalyst lifecycles and reducing overall production costs.

Process Engineering Considerations

Industrial production of 2,6-di-tert-butylaniline requires sophisticated process engineering to ensure safe, efficient, and economical operation. Heat management is particularly critical due to the exothermic nature of the alkylation reaction [15] [16]. Reactor designs typically incorporate multiple cooling zones and temperature monitoring points to prevent hot spot formation and maintain optimal reaction conditions.

Pressure management systems are essential for processes operating at elevated pressures, particularly those utilizing fixed-bed reactors with gas-phase alkylating agents [15]. Pressure relief systems and emergency shutdown procedures must be designed to handle potential overpressure scenarios safely.

Mass transfer considerations become increasingly important at industrial scale, where mixing limitations can significantly impact reaction rates and selectivity [17]. Reactor designs must ensure adequate mixing while minimizing energy consumption and mechanical stress on catalyst particles.

Separation and purification unit operations represent a significant portion of the overall process costs [16]. Distillation systems must be designed to handle the close boiling points of various alkylated aniline isomers while minimizing energy consumption. Advanced separation techniques such as extractive distillation or membrane separation may offer advantages in specific applications.

Waste treatment and environmental compliance systems are mandatory for industrial operations [18]. Off-gas treatment systems must remove trace organics and acid gases, while wastewater treatment facilities must address catalyst residues and organic contaminants.

Scale-up Methodologies

Successful scale-up of 2,6-di-tert-butylaniline production requires systematic evaluation of laboratory results and careful design of pilot-scale and commercial facilities [16]. Heat transfer scaling represents one of the primary challenges, as the surface-to-volume ratio decreases with increasing reactor size.

Pilot plant studies are essential for validating laboratory-scale results and identifying potential scale-up issues [16]. These studies typically employ reactors that are 10-100 times larger than laboratory equipment while maintaining similar operating conditions and catalyst systems.

Mathematical modeling and simulation tools play crucial roles in scale-up design [17]. Computational fluid dynamics models can predict mixing patterns and heat transfer characteristics, while kinetic models enable optimization of reactor sizing and operating conditions.

Process control systems become increasingly sophisticated at industrial scale, incorporating advanced sensors, automated control loops, and safety interlocks [17]. These systems must maintain product quality while optimizing energy efficiency and minimizing waste generation.

Economic optimization studies guide the selection of optimal reactor configurations, catalyst systems, and operating conditions [16]. These studies must consider not only capital and operating costs but also environmental compliance costs and potential future regulatory changes.

Alternative Synthetic Pathways

Methyl tert-Butyl Ether as Alkylating Agent

Methyl tert-butyl ether (MTBE) represents an alternative alkylating agent for 2,6-di-tert-butylaniline synthesis, offering potential advantages in terms of atom economy and environmental considerations [19] [20]. MTBE can generate tert-butyl carbocations in situ through acid-catalyzed decomposition, providing a source of electrophilic alkylating species [20].

The use of MTBE as an alkylating agent typically requires higher reaction temperatures (150-180°C) compared to tert-butyl chloride-based processes [19]. Aluminum oxide-based catalysts have demonstrated particular effectiveness for MTBE activation, providing both Lewis acid sites for MTBE activation and Bronsted acid sites for subsequent alkylation reactions [19].

Reaction mechanisms involving MTBE proceed through initial acid-catalyzed cleavage of the ether bond, generating tert-butyl carbocations and methanol as byproducts [20]. The methanol byproduct can be recovered and potentially recycled, improving the overall atom economy of the process.

Selectivity patterns with MTBE-based alkylation differ somewhat from those observed with tert-butyl chloride, often showing increased formation of mono-alkylated products [21]. This characteristic can be advantageous for applications requiring controlled introduction of tert-butyl groups or for sequential alkylation strategies.

Catalyst development for MTBE-based processes has focused on solid acid catalysts that can effectively activate MTBE while maintaining stability under the required reaction conditions [21]. Supported heteropolyacids and modified zeolites have shown particular promise for these applications.

Reduction of Corresponding Nitro Compounds

The reduction of 2,6-di-tert-butylnitrobenzene provides an alternative synthetic route to 2,6-di-tert-butylaniline that can offer advantages in terms of regioselectivity and functional group tolerance [22] [23]. This approach requires initial synthesis of the nitro precursor through nitration of 2,6-di-tert-butylbenzene or related compounds.

Metal-catalyzed reduction methods using palladium, platinum, or nickel catalysts under hydrogen atmosphere represent the most commonly employed approaches [24]. These methods typically proceed under mild conditions (room temperature to 60°C) and can achieve high yields with excellent chemoselectivity [22].

Metal-free reduction methodologies have gained attention due to environmental and cost considerations. Tetrahydroxydiboron with bipyridine catalysis can achieve complete reduction of nitro groups within 5 minutes at room temperature while showing excellent functional group tolerance [22] [23].

Zinc-based reduction systems, employing zinc powder in hydrochloric acid or acetic acid media, provide cost-effective alternatives for preparative-scale synthesis [8]. These systems can be optimized through careful control of pH and temperature to minimize side reactions and maximize yield.

Selective reduction strategies can be employed when multiple reducible functional groups are present. The use of appropriate catalyst systems and reaction conditions enables selective reduction of nitro groups while preserving other sensitive functionalities such as halogens, carbonyls, or alkenes [22] [24].

Rearrangement Reactions

Rearrangement reactions offer unique synthetic pathways to 2,6-di-tert-butylaniline through skeletal reorganization of precursor molecules. Dediazoniation reactions of 2,4,6-tri-tert-butylaniline can lead to rearrangement products containing the 2,6-di-tert-butyl substitution pattern [25].

The dediazoniation of 2,4,6-tri-tert-butylaniline with butyl nitrite in methylene chloride generates 2,4,6-tri-tert-butylphenyl radicals that can undergo rearrangement reactions [25]. These radical intermediates can lose a tert-butyl group and rearrange to form various products, including 2,6-di-tert-butylaniline derivatives.

Acid-catalyzed rearrangement reactions can be employed to convert ortho-tert-butyl groups to alternative positions on the aromatic ring [25]. Pivalic acid catalysis has been shown to promote novel rearrangement reactions under dediazoniation conditions, leading to products with altered substitution patterns.

Thermal rearrangement processes, while less commonly employed, can provide access to 2,6-di-tert-butylaniline through high-temperature treatment of appropriate precursors [26]. These processes typically require careful temperature control to prevent decomposition while promoting the desired rearrangement.

Photo-induced rearrangement reactions represent an emerging area of investigation, utilizing light energy to promote skeletal rearrangements that would be thermodynamically unfavorable under conventional conditions [27]. These methods may offer unique selectivity advantages for specific synthetic targets.

Emerging Green Chemistry Approaches

Green chemistry approaches for 2,6-di-tert-butylaniline synthesis focus on reducing environmental impact through improved atom economy, renewable feedstocks, and reduced waste generation [28] [6]. Solvent-free reaction conditions have been developed that eliminate the need for organic solvents while maintaining reaction efficiency.

Biocatalytic approaches, while still in early development stages, offer potential for highly selective synthesis under mild conditions [29]. Enzymatic systems capable of regioselective alkylation of aromatic amines are being investigated, though current systems have limited substrate scope and require further development.

Microwave-assisted synthesis represents a well-established green chemistry approach that can significantly reduce reaction times and energy consumption [6]. These methods often enable reactions to proceed under milder conditions while achieving comparable or superior yields compared to conventional heating methods.

Ionic liquid-based reaction media provide alternatives to conventional organic solvents while offering unique solvation properties that can enhance reaction rates and selectivity [6]. Task-specific ionic liquids can be designed to optimize specific reaction parameters while minimizing environmental impact.

Mechanochemical synthesis approaches utilize mechanical energy to promote chemical reactions without the need for solvents [29]. Ball milling and other mechanochemical techniques have shown promise for solid-state alkylation reactions, though application to aniline alkylation remains limited.

Continuous flow chemistry methodologies enable improved process control and reduced waste generation compared to batch processes [7]. Flow reactors can operate at higher temperatures and pressures while maintaining precise control over reaction conditions, leading to improved yields and selectivities.

Purity

95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Dates

Last modified: 02-18-2024

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